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Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production. While the
dimethoxytrityl (DMT) group is standard for temporary 5'-hydroxyl protection, the base-labile 9-
fluorenylmethyloxycarbonyl (Fmoc) group offers a powerful alternative strategy, particularly for
modifying the 3'-terminus of an oligonucleotide. This guide provides detailed protocols for using
Fmoc-protected Controlled Pore Glass (CPG), specifically Fmoc-amino-modifier CPG, to
synthesize 3'-amino-modified oligonucleotides.

This approach is highly valuable for researchers, scientists, and drug development
professionals as it allows for the on-support conjugation of various labels, ligands, or other
molecules to the 3'-amino group under mild conditions. The Fmoc group is stable throughout
the standard phosphoramidite synthesis cycle but can be selectively removed on the
synthesizer, exposing a primary amine for subsequent derivatization before the oligonucleotide
is cleaved from the support.[1][2] This strategy avoids potential side reactions that might occur
during solution-phase conjugation and simplifies purification.

Principle of the Method

The synthesis begins with a solid support, typically CPG, functionalized with a linker containing
a primary amine protected by an Fmoc group. The oligonucleotide chain is assembled in the 3'
to 5' direction using standard phosphoramidite chemistry, where the 5'-hydroxyl of each
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incoming monomer is protected by a DMT group. After the desired sequence is synthesized,
the terminal 5-DMT group is removed. The Fmoc group on the 3'-linker is then selectively
cleaved using a mild base, typically a piperidine solution.[3] The resulting free amine on the
solid support can be conjugated with an amine-reactive molecule. Finally, the oligonucleotide is
cleaved from the CPG, and all remaining protecting groups on the nucleobases and phosphate
backbone are removed.[4]

Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines the standard steps for chain elongation on an automated DNA/RNA
synthesizer, starting with an Fmoc-amino-modifier CPG support.

1. CPG Support Preparation:

e Load a synthesis column with the appropriate amount of Fmoc-amino-modifier CPG for the
desired synthesis scale (e.g., 0.2 pumol, 1.0 pmol).

¢ Place the column on the automated synthesizer. The synthesizer will handle all subsequent
washing and reagent delivery steps.

2. Synthesis Cycle: The following four steps are repeated for each nucleotide addition.

e Deblocking (De-DMT): The 5-DMT group of the nucleotide attached to the CPG (or the last
nucleotide added) is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic
acid (DCA) in dichloromethane (DCM) to expose the free 5'-hydroxyl group.

o Coupling: The next phosphoramidite monomer, activated by a reagent such as 1H-tetrazole,
5-(ethylthio)-1H-tetrazole (ETT), or 2,5-dicyanoimidazole (DCI), is delivered to the column.[5]
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing
oligonucleotide chain.[6] A high coupling efficiency (>99%) is critical for the yield of the final
full-length product.[7][8]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of
acetic anhydride and 1-methylimidazole. This prevents the elongation of failure sequences in
subsequent cycles.
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» Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable
phosphate triester using an iodine solution in a tetrahydrofuran (THF)/water/pyridine mixture.

Protocol 2: On-Support Fmoc Group Deprotection

This procedure is performed on the automated synthesizer after the final oligonucleotide
sequence has been assembled.

1. Reagent Preparation:

o Prepare a fresh solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[3][9]

2. Deprotection Cycle:

e Ensure the final 5'-DMT group has been removed.

o Program the synthesizer to deliver the 20% piperidine/DMF solution to the synthesis column.

 Allow the solution to incubate with the CPG-bound oligonucleotide for 5-10 minutes at room
temperature.[9]

» Drain the column and repeat the piperidine treatment 2-3 times to ensure complete removal
of the Fmoc group.[9]

e Wash the column thoroughly with DMF (3 x 3 mL) followed by anhydrous acetonitrile (3 x 3
mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

o Dry the support with a stream of argon gas.

3. Quantification of Fmoc Removal (Optional):

e Collect the piperidine washes.

e Dilute the combined washes to a known volume (e.g., 10 mL) with 20% piperidine/DMF.

e Measure the absorbance of the solution at 301 nm in a spectrophotometer against a blank of
20% piperidine/DMF.[9][10]
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» Calculate the loading using the Beer-Lambert law (A = ecl) and the molar extinction
coefficient (¢) of the dibenzofulvene-piperidine adduct, which is approximately 7800
L-mol~t.cm~1,[9][10]

Protocol 3: On-Support Conjugation to 3'-Amine

This protocol describes a general method for labeling the exposed 3'-amino group. The specific
conditions may need optimization based on the label used.

1. Reagent Preparation:

» Dissolve the amine-reactive label (e.g., NHS ester, isothiocyanate) in an appropriate
anhydrous solvent (e.g., DMF, DMSO) to a concentration of ~0.1-0.2 M.

o Prepare a solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA),
in the same solvent.

2. Conjugation Reaction:

o Transfer the CPG support from the synthesis column to a microcentrifuge tube or a suitable
reaction vessel.

o Add the label solution and the base to the CPG. A 10-20 fold molar excess of the label over
the synthesis scale is typically sufficient.

 Incubate the mixture at room temperature for 1-2 hours with occasional gentle mixing.[9]
 After incubation, pellet the CPG by centrifugation.
o Carefully remove the supernatant.

o Wash the CPG extensively with DMF, followed by acetonitrile, to remove excess label and
byproducts. Dry the support under argon or in a vacuum.

Protocol 4: Cleavage and Final Deprotection

This final step releases the oligonucleotide from the CPG support and removes all remaining
protecting groups.
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1. Cleavage from CPG:

o Transfer the dried CPG to a screw-cap vial.

e Add concentrated ammonium hydroxide (~1 mL for a 1 pmol synthesis).

 Incubate at room temperature for 1-2 hours to cleave the succinyl linker.[11]

2. Base and Phosphate Deprotection:

» After cleavage, the vial contains the oligonucleotide in the ammonium hydroxide solution.

 Tightly seal the vial and heat at 55°C for 8-16 hours. This step removes the acyl protecting
groups (e.g., isobutyryl, benzoyl) from the nucleobases and the cyanoethyl groups from the
phosphate backbone.[4]

» After heating, cool the vial to room temperature.

o Evaporate the ammonia solution to dryness using a centrifugal evaporator.
3. Purification:

» Resuspend the dried oligonucleotide pellet in sterile, nuclease-free water.

o Purify the oligonucleotide using an appropriate method, such as Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis
(PAGE), to isolate the full-length, modified product.

Quantitative Data Summary

The following table summarizes key parameters and typical values for the synthesis of 3'-
amino-modified oligonucleotides using Fmoc-amino-modifier CPG.
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Parameter

Reagent/Condition

Typical
Value/Range

Purpose

Synthesis Cycle

Coupling Efficiency

Phosphoramidite +

Activator

> 99% per step

Ensures high yield of
full-length product[12]

Coupling Time

Standard

Phosphoramidites

2-5 minutes

Reaction time for
internucleotide bond

formation[7]

Fmoc Deprotection

Deprotection Reagent

Piperidine in DMF

20% (vIv)

Cleavage of the Fmoc

protecting group[3]

Deprotection Time

20% Piperidine/DMF

2 x 5-10 minutes

Ensures complete

Fmoc removal[9]

Monitoring

Wavelength

UV-Vis

Spectrophotometry

301 nm

Quantification of
dibenzofulvene-

piperidine adduct[10]

Molar Extinction (g)

Dibenzofulvene
Adduct

7800 L-mol—t.cm™!

Used for calculating
loading/Fmoc
removal[9][10]

Cleavage &

Deprotection

Cleavage Reagent

Concentrated NH4OH

Releases oligo from
CPG support[11]

Cleavage Time

Concentrated NH4OH

1-2 hours at RT

Cleavage of succinyl
linker[11]

Deprotection Reagent

Concentrated NH4OH

Removes base and
phosphate protecting
groups[4]

Deprotection Time

Concentrated NH4OH

8-16 hours at 55°C

Complete

deprotection of
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nucleobases[4]

Visualizations

Fmoc-Amino-Modifier CPG

Post-Synthesis Modification
PPN on-Support Conjugation Cleavage & Deprotection Purification —— >
(.9, NHS Ester) (Conc. NH4OH) (HPLC [ PAGE) —

Click to download full resolution via product page

Caption: Overall workflow for synthesizing a 3'-modified oligonucleotide using Fmoc-amino-
modifier CPG.
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Caption: The four chemical steps of a single phosphoramidite addition cycle in solid-phase
synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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